molecular formula C24H27N3O3S2 B11480318 2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11480318
M. Wt: 469.6 g/mol
InChI Key: VMELJTCAAAVJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of thiazole, oxadiazole, and adamantyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 1-adamantylamine with carbon disulfide and an appropriate halide under basic conditions.

    Oxadiazole Formation: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings through a thioether linkage, typically using a thiol and an appropriate alkylating agent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the thiazole and oxadiazole rings, which are known for their bioactivity .

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The adamantyl group is known for enhancing the lipophilicity and stability of drug molecules, potentially improving their pharmacokinetic properties .

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its robust chemical structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole likely involves interactions with biological macromolecules, such as proteins or nucleic acids. The thiazole and oxadiazole rings can form hydrogen bonds and π-π interactions, while the adamantyl group can enhance membrane permeability and stability .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantyl)-1,3-thiazole: Shares the adamantyl-thiazole structure but lacks the oxadiazole ring.

    5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole: Contains the oxadiazole and dimethoxyphenyl groups but lacks the thiazole and adamantyl components.

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[2-(1-adamantyl)-1,3-thiazol-4-yl]methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C24H27N3O3S2/c1-28-19-4-3-17(8-20(19)29-2)21-26-27-23(30-21)32-13-18-12-31-22(25-18)24-9-14-5-15(10-24)7-16(6-14)11-24/h3-4,8,12,14-16H,5-7,9-11,13H2,1-2H3

InChI Key

VMELJTCAAAVJBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CSC(=N3)C45CC6CC(C4)CC(C6)C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.